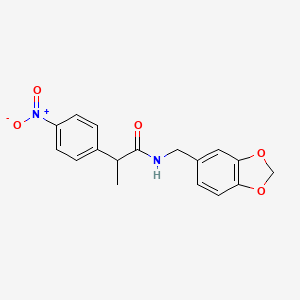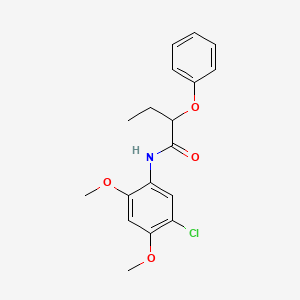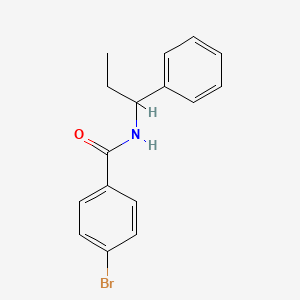![molecular formula C22H28N2O5 B4077376 Oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine](/img/structure/B4077376.png)
Oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine
Overview
Description
Oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine is a complex organic compound that combines the properties of oxalic acid and a piperazine derivativeIt is a white crystalline solid that forms a colorless solution in water . The piperazine derivative, 1-[4-(2-phenylphenoxy)butyl]piperazine, is a compound that includes a piperazine ring substituted with a phenylphenoxybutyl group. This combination results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine typically involves multiple steps. The initial step often includes the preparation of the piperazine derivative. This can be achieved through the reaction of piperazine with 4-(2-phenylphenoxy)butyl chloride under basic conditions. The resulting product is then reacted with oxalic acid to form the final compound. The reaction conditions usually involve the use of solvents such as ethanol or diethyl ether and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the phenylphenoxybutyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylphenoxybutyl group may enhance the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Oxalic acid: A simple dicarboxylic acid with various industrial and laboratory applications.
Piperazine: A heterocyclic compound used in pharmaceuticals and as a chemical intermediate.
1-(2-Phenylphenoxy)butane: A compound with similar structural features but lacking the piperazine ring.
Uniqueness
Oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine is unique due to its combination of oxalic acid and a piperazine derivative. This combination imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
oxalic acid;1-[4-(2-phenylphenoxy)butyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O.C2H2O4/c1-2-8-18(9-3-1)19-10-4-5-11-20(19)23-17-7-6-14-22-15-12-21-13-16-22;3-1(4)2(5)6/h1-5,8-11,21H,6-7,12-17H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSAPBCRMEJZWTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=CC=C2C3=CC=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4077307.png)
![1'-acetyl-3-[2-(2-fluorophenyl)ethyl]-1,4'-bipiperidine](/img/structure/B4077313.png)
![1-[3-(2-Chloro-4-methylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4077318.png)
![2-[4-(4-methoxyphenoxy)but-2-ynyl]-3,4-dihydro-1H-isoquinoline;hydrochloride](/img/structure/B4077324.png)
![N-{4-[4-(2-chlorobenzyl)piperazin-1-yl]phenyl}-2-(4-chlorophenyl)acetamide](/img/structure/B4077328.png)
![2-[3-(2-Chloro-4-nitroanilino)propyl]isoindole-1,3-dione](/img/structure/B4077333.png)
![2-[2-(4-acetylanilino)-2-oxoethoxy]-N-(1-phenylethyl)benzamide](/img/structure/B4077339.png)
![N-(2,6-dichlorophenyl)-2-[(2-phenylbutanoyl)amino]benzamide](/img/structure/B4077343.png)


![4-benzyl-3-[(4-chloro-2-nitrophenyl)thio]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4077355.png)
![N-ethyl-N-[[2-(4-methoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-2-methylprop-2-en-1-amine](/img/structure/B4077356.png)

![4-{5-[1-(3-chlorophenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077370.png)
